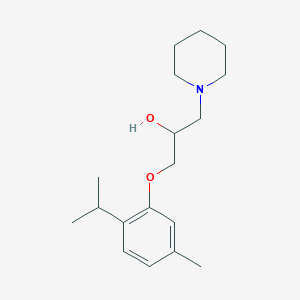
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPP is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of hypertension, heart failure, and other cardiovascular diseases. In
Mechanism of Action
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol acts as a beta-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and other catecholamines on the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and physiological effects:
In addition to its effects on the cardiovascular system, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer therapy. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of new formulations of this compound that can improve its bioavailability and efficacy. Another area of interest is the investigation of this compound's potential applications in cancer therapy and diabetes treatment. Finally, further studies are needed to fully understand the mechanisms underlying this compound's effects on the cardiovascular system and other physiological processes.
Synthesis Methods
The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol involves the reaction between 1-(2-isopropyl-5-methylphenoxy)-3-chloropropane and piperidine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 140-142°C.
Scientific Research Applications
1-(2-Isopropyl-5-methylphenoxy)-3-(1-piperidinyl)-2-propanol has been extensively studied for its potential applications in the treatment of cardiovascular diseases. Several studies have shown that this compound can effectively lower blood pressure and improve cardiac function in animal models of hypertension and heart failure. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may further contribute to its therapeutic potential.
properties
Molecular Formula |
C18H29NO2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)17-8-7-15(3)11-18(17)21-13-16(20)12-19-9-5-4-6-10-19/h7-8,11,14,16,20H,4-6,9-10,12-13H2,1-3H3 |
InChI Key |
MFSKQYNVSZNUGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(2-Chlorophenyl)-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B262358.png)
![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)




